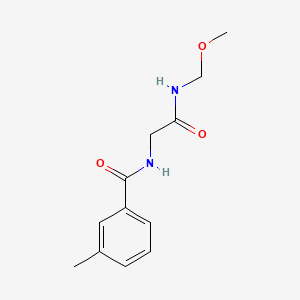

n-(2-((Methoxymethyl)amino)-2-oxoethyl)-3-methylbenzamide

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-[2-(methoxymethylamino)-2-oxoethyl]-3-methylbenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-9-4-3-5-10(6-9)12(16)13-7-11(15)14-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,16)(H,14,15) |

InChI Key |

RELWKEGKLGRODR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Q & A

Q. What are the key steps and methodologies for synthesizing N-(2-((Methoxymethyl)amino)-2-oxoethyl)-3-methylbenzamide?

The synthesis typically involves multi-step reactions, including amide bond formation, nucleophilic substitutions, and thioether linkages. Critical steps include:

- Amide coupling : Use of coupling agents like EDCI/HOBt for introducing the methoxymethylamino-oxoethyl group .

- Purification : Column chromatography or HPLC to isolate intermediates and final products, with purity confirmed via NMR (>95% purity) and mass spectrometry .

- Optimization : Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) to maximize yields (reported 45–68% in related benzamide derivatives) .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

- NMR spectroscopy : and NMR to verify functional groups (e.g., methoxymethyl at δ 3.3–3.5 ppm) and regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇N₂O₃: 265.1188) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary functional groups influencing reactivity in this compound?

Key groups include:

- Methoxymethylamino-oxoethyl : Enhances solubility and serves as a hydrogen-bond donor/acceptor in biological interactions .

- 3-Methylbenzamide : Provides aromatic stacking potential and modulates electronic properties .

Advanced Research Questions

Q. How can reaction yields be improved for analogues with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% in triazole-containing derivatives .

- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings or T3P® for amide bond formation .

- Solvent optimization : Switching from DMF to THF/EtOH mixtures reduces side reactions in sterically hindered systems .

Q. How should researchers address contradictory data in biological activity assays?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to rule out cell-specific artifacts .

- Metabolic stability testing : Assess liver microsome stability (e.g., t₁/₂ > 60 minutes in human microsomes) to confirm activity is not due to metabolite interference .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., replacing methoxymethyl with ethoxymethyl) to isolate pharmacophore contributions .

Q. What computational strategies predict binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., HDACs or kinases) to identify key interactions (e.g., hydrogen bonds with Ser/Thr residues) .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity data to guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.